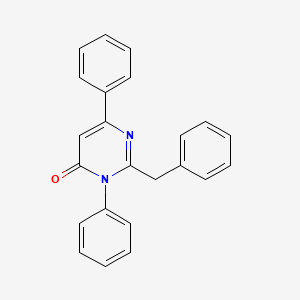

2-Benzyl-3,6-diphenylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89069-92-1 |

|---|---|

Molecular Formula |

C23H18N2O |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-benzyl-3,6-diphenylpyrimidin-4-one |

InChI |

InChI=1S/C23H18N2O/c26-23-17-21(19-12-6-2-7-13-19)24-22(16-18-10-4-1-5-11-18)25(23)20-14-8-3-9-15-20/h1-15,17H,16H2 |

InChI Key |

MYNYPWKEKRRTNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reaction Mechanisms Governing the Formation of 2 Benzyl 3,6 Diphenylpyrimidin 4 3h One Analogues

Mechanistic Pathways of Multicomponent Reactions (e.g., Domino Knoevenagel–Michael Condensation)

Multicomponent reactions (MCRs) are a cornerstone in the synthesis of complex molecules like pyrimidinone derivatives due to their efficiency and atom economy. nih.govorgchemres.org A prevalent strategy for constructing the pyrimidinone core is through a domino reaction sequence, most notably the Knoevenagel condensation followed by a Michael addition and subsequent cyclization. rsc.orgresearchgate.net

This sequence typically begins with the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound. nih.gov This step forms a highly reactive electron-deficient alkene (an enone), which serves as a Michael acceptor. nih.gov In the subsequent step, a nucleophile, such as an amidine or urea (B33335) derivative, attacks the enone via a Michael-type 1,4-conjugate addition. researchgate.netnih.gov This addition is followed by an intramolecular cyclization through the elimination of a small molecule, such as water or an alcohol, to yield the stable heterocyclic pyrimidinone ring. organic-chemistry.org This domino approach is highly versatile and has been successfully employed for the synthesis of various fused pyrimidine (B1678525) systems, such as benzo researchgate.netrsc.orgimidazo[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines, often under environmentally benign conditions. rsc.orgrsc.orgresearchgate.net

Analysis of Electrophilic and Nucleophilic Addition Sequences

The synthesis of the pyrimidinone ring is fundamentally a series of precisely ordered nucleophilic and electrophilic additions. organic-chemistry.org The entire sequence is a cascade of bond-forming events:

Initial Nucleophilic Attack: The Knoevenagel condensation starts with a basic catalyst deprotonating the active methylene compound, turning it into a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde.

Formation of Michael Acceptor: Subsequent dehydration yields an α,β-unsaturated carbonyl compound (enone). This molecule is a key intermediate, acting as an electrophile in the next stage. nih.gov

Michael Addition: The core of the pyrimidine ring is introduced via a nucleophile, typically an amidine like benzamidine (B55565) hydrochloride or a urea derivative. nih.gov This nucleophile performs a conjugate addition to the enone, a classic example of a Michael reaction. nih.gov

Intramolecular Cyclization: Following the Michael addition, the newly formed intermediate contains both a nucleophilic nitrogen and an electrophilic carbonyl group in proximity. An intramolecular nucleophilic attack occurs, leading to a cyclic intermediate which then dehydrates to form the final, stable aromatic pyrimidinone ring. organic-chemistry.orgnih.gov

This sequence highlights the dual role of the reactants, which alternate between being nucleophiles and electrophiles as the reaction progresses toward the final product. The inherent reactivity of pyrimidones themselves also involves susceptibility to nucleophilic attack at positions C2, C4, and C6, which allows for further functionalization, although electrophilic substitution on the unactivated ring is generally difficult. bhu.ac.in

Computational Elucidation of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reaction mechanisms that are often difficult to observe experimentally. nih.govacs.org A transition state is the highest potential energy state along a reaction coordinate, while an intermediate is a species produced in one step and consumed in another. youtube.com

Theoretical studies on the formation of related pyrido[2,3-d]pyrimidines in aqueous solution have mapped out the energy profile for the entire reaction sequence. nih.gov This serves as an excellent model for understanding the formation of 2-benzyl-3,6-diphenylpyrimidin-4(3H)-one analogues. The mechanism is confirmed to proceed through four main stages: Knoevenagel condensation, Michael addition, cyclization, and elimination. nih.gov

The table below summarizes the calculated activation and reaction energies for each step in a model reaction, providing a quantitative view of the process.

| Reaction Step | Reactants | Transition State (TS) | Intermediate/Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde + Meldrum's Acid | TS1 | Intermediate 1 | 27.9 | -17.0 |

| Michael Addition | Intermediate 1 + 6-Aminouracil | TS2 | Intermediate 2 | 27.6 | -19.1 |

| Cyclization | Intermediate 2 | TS3 | Intermediate 3 | 22.1 | -9.1 |

| Elimination | Intermediate 3 | TS4 | Final Product | 32.0 | -28.8 |

This data is adapted from a computational study on the formation of 5-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-triones and serves as a representative model. nih.gov

Further computational and spectroscopic studies show that pyrimidinone scaffolds have a strong tendency to form intermolecular N–H···O hydrogen bonds, which leads to the formation of stable dimers in solution and in the crystalline solid state. acs.org The crystallization mechanism itself begins with this dimer formation, followed by aggregation into larger one- or two-dimensional blocks that ultimately form the crystal. acs.org

Role of Catalysts in Directing Regioselectivity and Reaction Progression

Catalysts are indispensable in the synthesis of pyrimidinone analogues, as they significantly enhance reaction rates, improve yields, and control selectivity under mild conditions. researchgate.net A wide variety of catalysts have been developed for this purpose, ranging from simple organic molecules to complex nanocatalysts. mdpi.com

The primary role of the catalyst is to lower the activation energy of the rate-determining step. researchgate.net For example, in the Knoevenagel condensation, a basic catalyst facilitates the formation of the nucleophilic enolate, while a Lewis acid catalyst can activate the aldehyde's carbonyl group, making it more electrophilic. acs.org In multicomponent reactions leading to pyrimidines, catalysts can be recycled and reused, aligning with the principles of green chemistry. nih.govnih.gov

Catalysts also play a crucial role in directing regioselectivity, ensuring that bonds are formed at the correct positions to yield the desired isomer. The choice of catalyst can influence which reaction pathway is favored, leading to a specific structural outcome. rsc.org

The table below presents a selection of catalysts used in the synthesis of pyrimidine and pyrimidinone derivatives.

| Catalyst | Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| L-proline | Organocatalyst | Domino Knoevenagel–Michael reaction | Environmentally benign (used in water), high yields, simple purification. | rsc.org |

| Zn[(L)proline]₂ | Metal-Organic | Three-component condensation | Excellent yields, efficient for synthesizing biologically active derivatives. | capes.gov.br |

| MTPPBr/GA DES | Deep Eutectic Solvent (DES) | Three-component synthesis of pyranopyrimidines | Fast reaction times, solvent-free, recyclable. | nih.gov |

| Cu@KF/CP NPs | Nanoparticle | Synthesis of pyrrolo pyrimidinones (B12756618) | Efficient synthesis using small catalytic amounts. | researchgate.net |

| DABCO-based Ionic Liquid | Ionic Liquid | One-pot synthesis of pyrimido[4,5-d]pyrimidines | Short reaction times, high yields, reusable catalyst. | oiccpress.com |

| Magnetic Nanocatalysts | Nanoparticle | Synthesis of pyrano-pyrimidines | High catalytic activity, easy separation and recovery with a magnet. | nih.gov |

Derivatization and Post Synthetic Modification Strategies of the 2 Benzyl 3,6 Diphenylpyrimidin 4 3h One Core

Regioselective Functionalization at Nitrogen and Oxygen Atoms (N-alkylation vs. O-alkylation)

The pyrimidin-4(3H)-one core contains an ambident nucleophilic system within its lactam structure, offering two primary sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The control of regioselectivity between these two sites is a significant challenge in the synthesis of derivatives. researchgate.net The outcome of the alkylation reaction is heavily influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. researchgate.netnih.gov

Generally, the use of alkali metal salts in polar aprotic solvents like dimethylformamide (DMF) tends to favor N-alkylation. nih.gov For instance, studies on similar heterocyclic systems have shown that bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (B95107) (THF) or acetone (B3395972) can direct the reaction towards the N-1 position with high selectivity. la-press.orgbeilstein-journals.org Conversely, O-alkylation can sometimes be achieved using different conditions, such as employing a silver salt of the heterocycle or by altering the reaction to favor the formation of the more phenolic O-alkylated product. nih.gov However, in some systems, even with a variety of bases, O-alkylation can be the exclusive outcome due to steric and electronic effects. nih.gov

The regioselectivity can vary significantly with the size and shape of the alkylating agent and the reaction temperature. researchgate.netcore.ac.uk For example, a study on a related triazolopyrimidinone (B1258933) system demonstrated that methylation at 0 °C yielded a mix of N- and O-alkylated products, highlighting the delicate balance between the two pathways. core.ac.uk

Table 1: Factors Influencing N- vs. O-Alkylation of Pyrimidinone-like Scaffolds This table is a representative summary based on findings from related heterocyclic systems.

| Condition | Favored Product | Rationale / Example | Reference |

|---|---|---|---|

| Strong, non-coordinating base (e.g., NaH) in aprotic solvent (e.g., THF) | N-Alkylation | Forms the N-anion, which is a "harder" nucleophile, leading to reaction at the nitrogen. This system provided >99:1 N-1 regioselectivity for some indazole scaffolds. | beilstein-journals.org |

| Weaker base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF, Acetone) | N-Alkylation | Commonly used condition for N-alkylation of pyrimidinones (B12756618) and pyridones. | researchgate.netla-press.org |

| Silver salts (e.g., Ag₂CO₃) in a non-polar solvent (e.g., Benzene) | O-Alkylation | The silver cation coordinates with the "harder" oxygen atom, promoting attack at this site. Reported for 2-pyridone systems. | nih.gov |

| Elevated Temperature | Can alter selectivity | In some cases, higher temperatures can favor the thermodynamically more stable product, which may shift the N/O ratio. | researchgate.net |

| Bulky Alkylating Agent | Can favor O-Alkylation | Steric hindrance around the nitrogen atom can make the more accessible oxygen atom the preferred site of attack. | nih.gov |

Functionalization at Peripheral Ring Positions (e.g., C-2, C-4, C-5, C-6 of pyrimidinone)

Beyond the heteroatoms, the pyrimidinone ring itself offers several carbon positions for functionalization, allowing for significant structural diversification. The electrophilic and nucleophilic characters of the C-2, C-4, C-5, and C-6 positions dictate the types of reactions that can be employed. The pyran-2-one ring, a related structure, is known to have electrophilic centers at C-2, C-4, and C-6, making it susceptible to nucleophilic attack which often leads to ring-opening and rearrangement. clockss.org

Introduction of Diverse Functional Groups for Structure-Property Relationship Studies

The systematic introduction of various functional groups onto the 2-Benzyl-3,6-diphenylpyrimidin-4(3H)-one core is essential for conducting Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. These studies are fundamental in medicinal chemistry to understand how specific structural changes influence biological activity. nih.gov For instance, in the development of kinase inhibitors, modifications at different positions of a heterocyclic scaffold can drastically alter binding affinity and selectivity. mdpi.com

Table 2: Examples of Functional Group Modifications on Pyrimidine-like Scaffolds for SAR Studies This table is illustrative of general strategies applied in medicinal chemistry.

| Position of Modification | Functional Group Introduced | Purpose / Potential Impact | Reference |

|---|---|---|---|

| Phenyl Ring (at C-6) | Methoxy (-OCH₃), Halogens (Cl, F) | Modulate electronic properties and metabolic stability. Methoxy groups were present in potent kinase inhibitors. | mdpi.comnih.gov |

| Nitrogen Atom (N-3) | Propargyl groups, Acetamide moieties | Introduce reactive handles for further chemistry (click chemistry) or alter solubility and hydrogen bonding. | la-press.org |

| C-5 Position | Cyano (-CN), Carboxylate Esters | Act as hydrogen bond acceptors and influence polarity. A cyano group was part of a potent PIM-1 kinase inhibitor. | nih.govnih.gov |

| Benzyl (B1604629) Group (at C-2) | Substitution on the aromatic ring | Probe specific interactions within a binding pocket and alter lipophilicity. | researchgate.netresearchgate.net |

Automated and On-Line Derivatization Techniques for High-Throughput Research

To accelerate the discovery process and efficiently explore the vast chemical space available through derivatization, modern automated and on-line techniques are increasingly employed. eurekaselect.com High-Throughput Screening (HTS) platforms, which utilize robotic liquid handlers, allow for the rapid synthesis and purification of large libraries of compounds in formats like 96- or 1536-well plates. recipharm.comyoutube.com This automation significantly reduces the time and materials required compared to traditional manual methods. recipharm.comyoutube.com For example, an automated HTS approach can generate data in days, a process that might take weeks manually. recipharm.com

These systems can perform thousands of reactions in parallel, varying reagents, catalysts, and conditions to quickly optimize reactions and build diverse compound libraries. octant.bio Acoustic liquid handlers can transfer nanoliter volumes of reagents, enabling the miniaturization of reactions and the conservation of valuable starting materials. octant.bio

On-line derivatization techniques, often coupled with analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), allow for the automated derivatization of a sample immediately before analysis. libretexts.orgoup.com This can be done pre-column, where reagents are mixed before injection, or post-column, where the reaction occurs after separation. libretexts.orgmdpi.com Such integrated systems streamline the analytical process, reduce reagent consumption, and enhance detection sensitivity, making them powerful tools for the rapid analysis of newly synthesized libraries of derivatives. oup.comnih.gov

Advanced Spectroscopic Characterization of 2 Benzyl 3,6 Diphenylpyrimidin 4 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with multiple aromatic rings and a heterocyclic core like 2-Benzyl-3,6-diphenylpyrimidin-4(3H)-one, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the case of this compound and its derivatives, distinct regions in the ¹H NMR spectrum can be assigned to the various proton-containing groups.

The aromatic protons on the benzyl (B1604629) and phenyl rings typically appear in the downfield region of the spectrum, generally between δ 6.5 and 9.16 ppm. researchgate.net The specific chemical shifts and coupling patterns depend on the substitution pattern on the aromatic rings. The protons of the phenyl ring at the 6-position and the N-phenyl ring will exhibit complex multiplets due to spin-spin coupling.

A key feature in the spectrum of the parent compound is the signal for the benzylic methylene (B1212753) (-CH₂-) protons. These protons are expected to appear as a singlet, typically in the range of δ 4.0 to 5.6 ppm, depending on the solvent and the electronic nature of the pyrimidinone ring. rsc.org For instance, in related benzyl-substituted heterocyclic compounds, the benzylic protons have been observed as a singlet at around δ 5.5 ppm. rsc.org In studies of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, the chemical shifts of benzylic protons are also found in this region and are sensitive to conformational changes. researchgate.net

The following table provides representative ¹H NMR chemical shift ranges for key protons in pyrimidinone derivatives.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 6.5 - 9.16 researchgate.net | Multiplet |

| Benzylic Protons (-CH₂-Ph) | 4.0 - 5.6 rsc.orgrsc.org | Singlet |

| Pyrimidine (B1678525) Ring Proton | Varies with substitution | Singlet/Doublet |

Note: The actual chemical shifts for this compound may vary. The data presented is based on values reported for structurally similar compounds.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Given the low natural abundance of the ¹³C isotope (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orgnih.gov

For this compound, the ¹³C NMR spectrum would be characterized by several distinct signals corresponding to the carbonyl carbon, the carbons of the pyrimidinone ring, the aromatic carbons of the phenyl and benzyl groups, and the benzylic methylene carbon.

The carbonyl carbon (C=O) of the pyrimidin-4(3H)-one ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-175 ppm. rsc.org The carbons of the pyrimidine ring will also have characteristic shifts, with the C=N carbon appearing around δ 150-165 ppm. rsc.org

The aromatic carbons of the three phenyl rings will produce a cluster of signals in the region of δ 114-145 ppm. rsc.orgrsc.org The exact chemical shifts will be influenced by the point of attachment to the pyrimidinone ring and by any substituents present on the rings in derivatives. The benzylic methylene carbon (-CH₂) will have a characteristic signal in the aliphatic region of the spectrum, generally between δ 50 and 60 ppm. rsc.org

Below is a table summarizing the expected ¹³C NMR chemical shift ranges for the core structure.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 160 - 175 rsc.org |

| Pyrimidine Ring Carbons (C=N, etc.) | 150 - 165 (for C=N) and other specific shifts rsc.org |

| Aromatic Carbons (Ar-C) | 114 - 145 rsc.orgrsc.org |

| Benzylic Carbon (-CH₂-Ph) | 50 - 60 rsc.org |

Note: The actual chemical shifts for this compound may vary. The data presented is based on values reported for structurally similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. core.ac.uk

In the IR spectrum of this compound and its derivatives, several characteristic absorption bands are expected. A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is typically observed in the region of 1620-1699 cm⁻¹. researchgate.net The C=N stretching vibration of the pyrimidine ring usually appears around 1525-1575 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations of the phenyl and benzyl groups are expected in the range of 2920-2978 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to bands around 1570-1596 cm⁻¹. researchgate.net The presence of the benzyl group will also be indicated by the characteristic C-H bending vibrations.

The table below lists the key IR absorption frequencies for pyrimidinone derivatives.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1620 - 1699 researchgate.net |

| Imine (C=N) | Stretching | 1525 - 1575 researchgate.net |

| Aromatic C=C | Stretching | 1570 - 1596 researchgate.net |

| Aromatic C-H | Stretching | 2920 - 2978 researchgate.net |

| Aliphatic C-H (-CH₂-) | Stretching | ~2850-2960 |

Note: The data is based on general values for pyrimidine derivatives.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. iosrjournals.orgsapub.org

For this compound, the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of N-substituted pyrimidinones (B12756618) often involves the elimination of the substituent group. cdnsciencepub.com In the case of the title compound, a prominent fragmentation pathway would likely be the loss of the benzyl group, leading to a significant fragment ion.

The fragmentation of the pyrimidinone ring itself can also occur, often through the loss of small neutral molecules like CO. cdnsciencepub.com In studies of N-phenyl and N-benzyl substituted 2-pyrimidinones, side-chain eliminations are predominant, but characteristic peaks of the pyrimidinone nucleus are still observable. cdnsciencepub.com The loss of the hydrogen from the substituent can also lead to the formation of an [M-H]⁺ entity. cdnsciencepub.com

A plausible fragmentation pattern for this compound could involve the following steps:

Formation of the molecular ion (M⁺).

Cleavage of the benzyl group to form a stable benzyl cation (m/z 91) and a pyrimidinone radical.

Loss of the phenyl group from the nitrogen atom.

Fragmentation of the pyrimidinone ring, potentially involving the loss of CO.

The exact fragmentation pattern would provide a fingerprint for the molecule and help to confirm its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Conjugated systems, such as the aromatic rings and the pyrimidinone core in this compound, give rise to characteristic absorption bands in the UV-Vis region.

For pyrimidine derivatives, several absorption bands are typically observed. researchgate.net Intense bands below 400 nm are generally attributed to π-π* and n-π* transitions within the aromatic and heterocyclic systems. researchgate.net In some phenyl-substituted pyrimidine complexes, less intense bands can appear at longer wavelengths, between 400 and 570 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the rings. For instance, studies on phenylpyrimidine complexes show that the absorption maxima can be red-shifted by the presence of electron-donating groups. researchgate.net It is expected that this compound would exhibit strong absorption in the UV region due to its extensive conjugation.

| Compound Type | Typical Absorption Maxima (λ_max, nm) | Transition Type |

| Phenylpyrimidine derivatives | < 400 researchgate.net | π-π, n-π |

| Phenylpyrimidine complexes | 400 - 570 researchgate.net | MLCT/LLCT |

Note: The data is based on values for related phenylpyrimidine systems and the exact λ_max for the title compound may differ.

Computational and Theoretical Chemistry Studies on 2 Benzyl 3,6 Diphenylpyrimidin 4 3h One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No published studies were found that specifically report the use of Density Functional Theory to determine the electronic structure or to perform geometry optimization for 2-Benzyl-3,6-diphenylpyrimidin-4(3H)-one. In general, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the most stable conformation (the lowest energy structure) of a molecule. This process yields optimized bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for Excitation Energy Calculations

There is no specific information available regarding ab initio calculations for determining the excitation energies of this compound. Such methods are computationally intensive and are used to obtain highly accurate predictions of electronic transitions.

HOMO-LUMO Energy Analysis and Molecular Stability

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound has not been reported. This type of analysis is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. The energy gap between the HOMO and LUMO orbitals is a key parameter; a smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Global Quantum Chemical Descriptors No data is available for this compound. The table below is representative of the types of data that would be generated from a HOMO-LUMO analysis for a pyrimidine (B1678525) derivative.

| Parameter | Symbol | Formula | Value |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Global Hardness | η | (I - A) / 2 | Data not available |

| Global Softness | S | 1 / (2η) | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Chemical Potential | µ | -(I + A) / 2 | Data not available |

| Electrophilicity Index | ω | µ² / (2η) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available in the reviewed literature. MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. In a typical MEP map, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, Vibrational Frequencies)

There are no computational studies that predict the spectroscopic parameters (such as ¹H-NMR, ¹³C-NMR, UV-Vis absorption maxima, or IR vibrational frequencies) for this compound. Theoretical calculations, often performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) for NMR, are used to complement and verify experimental spectroscopic data.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted spectroscopic data would be compared with experimental values. No such data exists for this compound.

| Parameter | Predicted Value | Experimental Value |

| ¹H-NMR Chemical Shifts (ppm) | Data not available | Data not available |

| ¹³C-NMR Chemical Shifts (ppm) | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

Investigation of Nonlinear Optical Properties

No investigations into the nonlinear optical (NLO) properties of this compound were found. The study of NLO properties involves calculating parameters like polarizability (α) and first- and second-order hyperpolarizabilities (β and γ) to assess a material's potential for applications in optoelectronics and photonics. Pyrimidine derivatives are often studied for these properties due to their π-deficient aromatic systems.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to understand and predict the behavior of molecules at an atomic level. These methods are crucial in drug discovery and materials science for evaluating a compound's potential before its synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in rational drug design for screening virtual libraries of compounds against a biological target.

For this compound, a molecular docking study would involve selecting a protein target of interest. Pyrimidine derivatives are known to inhibit various enzymes, such as protein kinases, which are often implicated in cancer. nih.govnih.gov The study would calculate the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and analyze the specific interactions between the compound and the amino acid residues in the protein's active site. mdpi.comresearchgate.net

Key interactions that would be analyzed include:

Hydrogen Bonds: The pyrimidinone core contains hydrogen bond donors (N-H) and acceptors (C=O), which could form crucial interactions with the protein backbone or side chains.

Hydrophobic Interactions: The three phenyl rings (benzyl and diphenyl substituents) provide extensive hydrophobic surfaces that could interact with nonpolar pockets within the active site.

Pi-Pi Stacking: The aromatic rings could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The results would identify the most likely binding pose and provide a quantitative estimate of the binding strength, guiding the design of more potent derivatives.

Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| EGFR Tyrosine Kinase | -9.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 | -8.8 | Cys919, Val848 | Hydrogen Bond, Hydrophobic |

| CDK2 | -9.1 | Leu83, Phe80 | Hydrophobic, π-π Stacking |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex (obtained from docking) would provide insights into the stability and dynamic behavior of the interaction. semanticscholar.org

The simulation would track the system's trajectory over a period of nanoseconds. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Interaction Persistence: To analyze the stability of specific hydrogen bonds and hydrophobic contacts over the simulation time.

These simulations can confirm the stability of a docking pose, reveal conformational changes upon binding, and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a QSAR study involving this compound, a dataset of structurally similar pyrimidinone derivatives with experimentally measured biological activities (e.g., IC₅₀ values) would be required. semanticscholar.orgmdpi.com

A technique like Comparative Molecular Field Analysis (CoMFA) would be used. This involves:

Aligning the set of molecules based on a common scaffold.

Placing each molecule in a 3D grid and calculating the steric (shape) and electrostatic (charge) fields at each grid point.

Using statistical methods like Partial Least Squares (PLS) to generate an equation linking the field values to the biological activity.

The resulting CoMFA model is visualized as 3D contour maps. These maps highlight regions where modifications to the structure would likely enhance or diminish activity. For instance, a map might show that adding a bulky, electropositive group at a specific position on one of the phenyl rings could improve binding. The statistical quality of the model is assessed using parameters like r² (correlation coefficient) and q² (cross-validated correlation coefficient). mdpi.combrieflands.com

Computational Mechanistic Investigations

These studies use quantum mechanics to explore the details of chemical reactions, such as the synthesis of the target molecule.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. oup.com For the synthesis of this compound, which could be formed via a multicomponent reaction (e.g., a Biginelli-type reaction), PES mapping would elucidate the reaction pathway. organic-chemistry.org

By calculating the energy of the system at various points along the reaction coordinates (the bond lengths and angles that change during the reaction), a "map" of the energy landscape can be created. This map reveals the path of least energy from reactants to products, identifying stable intermediates and the energy barriers between them. This is crucial for understanding reaction feasibility and optimizing reaction conditions.

A transition state is the highest energy point along the lowest energy reaction path connecting reactants and products. umich.edu It represents the energy barrier (activation energy) that must be overcome for the reaction to occur. Quantum chemical calculations can precisely determine the geometry and energy of the transition state for each step in the synthesis of this compound.

For example, in the cyclization step to form the pyrimidine ring, calculations would identify the specific arrangement of atoms at the peak of the energy barrier. wur.nl Characterizing the transition state involves:

Geometry Optimization: Finding the exact 3D structure of the transition state.

Frequency Calculation: Confirming it is a true transition state by finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the activation energy, which is critical for predicting the reaction rate.

These investigations provide fundamental insights into the reaction mechanism, explaining why certain reagents and conditions are effective for synthesizing the compound. organic-chemistry.org

Advanced Applications of Pyrimidinone Chemistry in Organic Synthesis

Pyrimidinones (B12756618) as Versatile Building Blocks and Synthetic Intermediates

Pyrimidinone scaffolds are widely recognized as privileged structures in medicinal chemistry and materials science. Their inherent chemical features, including multiple reaction sites and the capacity for diverse functionalization, render them valuable as versatile building blocks and synthetic intermediates. The specific substitution pattern of 2-Benzyl-3,6-diphenylpyrimidin-4(3H)-one , featuring bulky phenyl and benzyl (B1604629) groups, imparts unique steric and electronic properties that can be strategically exploited in organic synthesis.

Research in the broader field of pyrimidinone chemistry has demonstrated their utility in multicomponent reactions, where their ability to act as both nucleophiles and electrophiles is harnessed to construct complex molecules in a single step. While specific studies on This compound are not extensively documented in publicly available literature, the general reactivity patterns of similar pyrimidinone derivatives suggest its potential as a key intermediate for the synthesis of novel compound libraries.

Table 1: Potential Reaction Sites of this compound

| Position | Functional Group | Potential Reactions |

| 2 | Benzyl Group | Deprotonation-alkylation, Oxidation |

| 3 | N-Phenyl Group | N-Arylation (under harsh conditions) |

| 4 | Carbonyl Group | Reduction, Nucleophilic addition |

| 5 | C-H Bond | Halogenation, Nitration |

| 6 | Phenyl Group | Electrophilic aromatic substitution |

Strategic Use in the Construction of Complex Heterocyclic Systems

The pyrimidinone ring system is a cornerstone for the synthesis of a multitude of fused and spirocyclic heterocyclic compounds. The strategic placement of reactive functional groups on the pyrimidinone core allows for intramolecular cyclization reactions, leading to the formation of novel and complex molecular architectures. In the case of This compound , the potential for functionalization at various positions, as outlined in the previous section, opens up avenues for its use in the construction of elaborate heterocyclic systems.

For example, introduction of a suitable electrophilic group on the N-3 phenyl ring could trigger an intramolecular cyclization with the benzylic carbon at the 2-position, leading to the formation of a fused polycyclic system. Similarly, functionalization of the C-5 position with a group capable of reacting with either the benzyl or phenyl substituents could pave the way for the synthesis of novel bridged or spirocyclic compounds.

While direct examples of the use of This compound in the synthesis of complex heterocycles are not readily found in the current body of scientific literature, the principles of heterocyclic synthesis strongly support its potential in this area. The strategic manipulation of its substituent groups can be envisioned to yield a variety of heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

Contributions to Catalyst Development and Ligand Design

The nitrogen and oxygen atoms within the pyrimidinone core possess lone pairs of electrons, making them potential coordination sites for metal ions. This property has led to the exploration of pyrimidinone derivatives as ligands in coordination chemistry and as scaffolds for the development of novel catalysts. The specific structure of This compound offers several features that could be advantageous in ligand design.

The steric bulk provided by the phenyl and benzyl groups can create a well-defined coordination pocket around a metal center, influencing the selectivity and activity of the resulting catalyst. Furthermore, the electronic properties of these aromatic substituents can be tuned to modulate the electron density at the coordination sites, thereby fine-tuning the catalytic performance.

Although there is a lack of specific reports on the application of This compound in catalyst development, the broader class of pyrimidinone-based ligands has shown promise in various catalytic transformations, including cross-coupling reactions and oxidation catalysis. The synthesis and evaluation of metal complexes of This compound represents a fertile ground for future research, with the potential to uncover new and efficient catalytic systems.

Q & A

Q. What are the standard synthetic routes for 2-Benzyl-3,6-diphenylpyrimidin-4(3H)-one, and how can purity be optimized?

The synthesis of pyrimidinone derivatives often employs one-pot multicomponent reactions (MCRs) under reflux conditions. For example, dihydropyrimidinones are synthesized via Biginelli-like reactions using thiourea, β-keto esters, and aldehydes in acidic ethanol . To optimize purity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, as demonstrated for analogous compounds like 3-(4-trifluoromethylbenzyl)pyrimidin-4(3H)-one . Purity validation should combine HPLC (>95%) and LC-MS to confirm molecular ion peaks .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and pyrimidinone carbonyl (δ ~165–170 ppm in 13C NMR). Compare with 3-benzylpyrimidin-4-one derivatives for benchmarking .

- FT-IR : Confirm C=O stretch (~1680–1700 cm⁻¹) and N-H absorption (~3200 cm⁻¹) .

- X-ray crystallography : Resolve structural ambiguities, as applied to related thieno-pyrimidinones .

Q. How can researchers screen the biological activity of this compound?

Initial screening should include:

- Enzyme inhibition assays : Test against kinases (e.g., CK1) using fluorescence polarization, following protocols for 3-(4-trifluoromethylbenzyl)pyrimidin-4(3H)-one .

- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Optimize reaction parameters:

- Catalyst selection : Nano-iron catalysts in DMSO enhance benzylation efficiency (60% yield for trifluoromethyl derivatives) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution in pyrimidinone alkylation .

- Temperature control : Microwave-assisted synthesis reduces reaction time and byproducts, as shown for spiro-pyrimidinones .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate IC50 values under standardized conditions (e.g., serum-free media, 48-hour incubation) .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains variability .

- Structural analogs : Compare with 6-substituted pyrimidinones (e.g., 6-(benzo[b]thiophen-3-yl) derivatives) to isolate substituent effects .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Docking simulations : Model interactions with CK1 or PARP-1 using AutoDock Vina, referencing pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors .

- QSAR models : Correlate logP values (calculated via ChemDraw) with cytotoxicity data to predict bioavailability .

- DFT calculations : Analyze electron density at the pyrimidinone ring to rationalize reactivity trends .

Methodological Challenges and Solutions

Q. What analytical approaches confirm the absence of regioisomers in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.